molecular formula C5H11NO2 B12985355 4-(Methylamino)oxolan-3-ol

4-(Methylamino)oxolan-3-ol

Cat. No.: B12985355
M. Wt: 117.15 g/mol
InChI Key: JQYPNVKUMXATFT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)oxolan-3-ol can be achieved through various synthetic routes. One common method involves the reduction and dehydration/cyclization of commercially available 2-deoxy-D-ribose in an acidic aqueous solution . The resulting product is then subjected to a quaternization reaction to obtain the desired compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)oxolan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxylated compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Methylamino)oxolan-3-ol include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylamino group enhances its reactivity and potential biological activity compared to other oxolane derivatives .

Properties

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

4-(methylamino)oxolan-3-ol

InChI

InChI=1S/C5H11NO2/c1-6-4-2-8-3-5(4)7/h4-7H,2-3H2,1H3

InChI Key

JQYPNVKUMXATFT-UHFFFAOYSA-N

Canonical SMILES

CNC1COCC1O

Origin of Product

United States

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